![molecular formula C19H14N2O B14341398 [3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile CAS No. 104751-33-9](/img/structure/B14341398.png)
[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile: is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a methoxyphenyl group and a phenylprop-2-en-1-ylidene group attached to a propanedinitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile typically involves the condensation of 4-methoxybenzaldehyde with benzyl cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Methoxybenzaldehyde+Benzyl cyanideNaOH, refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitrile group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials.
Mécanisme D'action
The mechanism of action of [3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the methoxy and phenyl groups allows for specific interactions with target proteins, influencing their function and signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile: shares structural similarities with other nitrile-containing compounds such as and derivatives.
Chalcones: Compounds with a similar backbone but different substituents, such as chalcones, exhibit comparable chemical properties and reactivity.
Uniqueness: The unique combination of the methoxyphenyl and phenylprop-2-en-1-ylidene groups in this compound imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
104751-33-9 |
|---|---|
Formule moléculaire |
C19H14N2O |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
2-[3-(4-methoxyphenyl)-1-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C19H14N2O/c1-22-18-10-7-15(8-11-18)9-12-19(17(13-20)14-21)16-5-3-2-4-6-16/h2-12H,1H3 |
Clé InChI |
VSNUJTDVARFMCO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


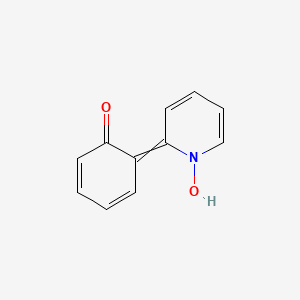
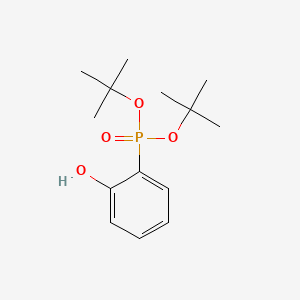


![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
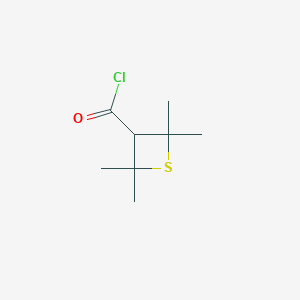
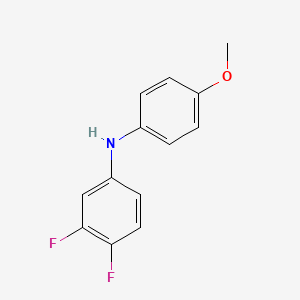
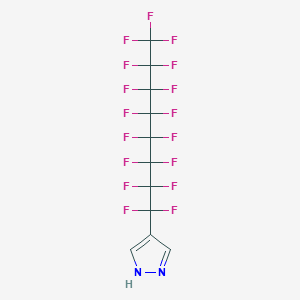
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
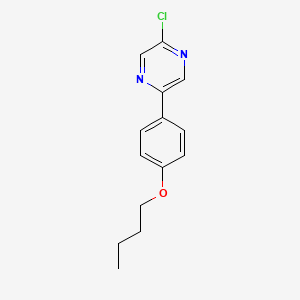
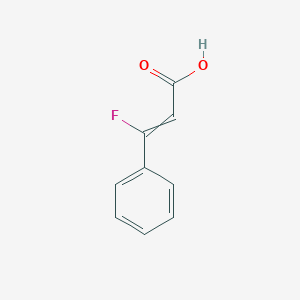
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
